molecular formula C34H35N3O10 B1235441 Daunorubicin, benzoylhydrazone, monohydrochloride

Daunorubicin, benzoylhydrazone, monohydrochloride

Cat. No. B1235441
M. Wt: 645.7 g/mol
InChI Key: FBTUMDXHSRTGRV-KYIOHIHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.

Scientific Research Applications

Cardiotoxicity Prevention in Cancer Therapy

Research has demonstrated the potential of certain chemical compounds in preventing the cardiotoxicity associated with anthracycline antibiotics like daunorubicin, which are powerful anticancer drugs but have serious limitations due to their potential to induce cardiomyopathy. Studies involving animal models have shown that compounds such as pyridoxal isonicotinoyl hydrazone (PIH), an aroylhydrazone iron chelator, can mitigate the cardiotoxic effects of daunorubicin, suggesting a path forward in reducing the cardiac risks associated with anthracycline-based cancer treatments (Šimůnek et al., 2005).

Molecular Mechanisms and Signaling Pathways

The molecular mechanisms underlying the action of daunorubicin in cancer therapy have been extensively studied, revealing that the drug's efficacy and side effects are mediated through complex signaling pathways. These include the activation of mitogen-activated kinase, stress-activated protein/c-Jun N-terminal kinase, and the modulation of transcription factors such as nuclear factor kappa B. Understanding these pathways is crucial for developing strategies to enhance the therapeutic index of daunorubicin and similar drugs (Laurent & Jaffrézou, 2001).

Localized Tumor Therapy via Electrospinning

The development of daunorubicin hydrochloride-loaded poly (ε-caprolactone) fibrous membranes through melt electrospinning has opened new avenues for localized tumor therapy. This approach aims to maximize the therapeutic effects of daunorubicin while minimizing systemic exposure and side effects, indicating a significant advancement in the targeted delivery of anticancer drugs (Lian & Meng, 2017).

Synthesis of Daunorubicin Analogues

Efforts to synthesize daunorubicin analogues with truncated aromatic cores and unnatural monosaccharide residues have been made to reduce the cardiotoxicity associated with the drug while maintaining its anticancer efficacy. These novel compounds present a promising direction for the development of safer anthracycline antibiotics (Fan, Shi, & Lowary, 2007).

Daunorubicin in Multidrug Resistance and Chemotherapy

Research has also focused on overcoming multidrug resistance in cancer cells, a significant hurdle in chemotherapy. Novel approaches, including the use of peptide-drug conjugates and nanocomposites, aim to improve the delivery and efficacy of daunorubicin in resistant cancer types, offering hope for more effective treatment strategies (Langer et al., 2001).

properties

Product Name

Daunorubicin, benzoylhydrazone, monohydrochloride

Molecular Formula

C34H35N3O10

Molecular Weight

645.7 g/mol

IUPAC Name

N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+/t15?,20?,22-,23?,28?,34-/m0/s1

InChI Key

FBTUMDXHSRTGRV-KYIOHIHWSA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Daunorubicin, benzoylhydrazone, monohydrochloride

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